N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine
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Overview
Description
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine is a synthetic organic compound belonging to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their pharmacological properties. This compound is characterized by the presence of a piperidine ring substituted with various alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Alkylation Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(2-methylpropyl)piperidine: Lacks the propan-2-yl group.
N-Methyl-4-(propan-2-yl)piperidine: Lacks the 2-methylpropyl group.
N-Methylpiperidine: Lacks both the 2-methylpropyl and propan-2-yl groups.
Uniqueness
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine is unique due to the presence of both the 2-methylpropyl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H28N2 |
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Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-methyl-4-(2-methylpropyl)-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-11(2)10-13(15(5)12(3)4)6-8-14-9-7-13/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
GIBCFHOGOVFUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNCC1)N(C)C(C)C |
Origin of Product |
United States |
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